1-Naphthalenamine, N-[(1,1,3,3-tetramethylbutyl)phenyl]-

Catalog No.
S16086979
CAS No.
51772-35-1
M.F
C24H29N
M. Wt
331.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Naphthalenamine, N-[(1,1,3,3-tetramethylbutyl)ph...

CAS Number

51772-35-1

Product Name

1-Naphthalenamine, N-[(1,1,3,3-tetramethylbutyl)phenyl]-

IUPAC Name

N-phenyl-N-(2,4,4-trimethylpentan-2-yl)naphthalen-1-amine

Molecular Formula

C24H29N

Molecular Weight

331.5 g/mol

InChI

InChI=1S/C24H29N/c1-23(2,3)18-24(4,5)25(20-14-7-6-8-15-20)22-17-11-13-19-12-9-10-16-21(19)22/h6-17H,18H2,1-5H3

InChI Key

SNWVRVDHQRBBFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)N(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32

1-Naphthalenamine, N-[(1,1,3,3-tetramethylbutyl)phenyl]- is an organic compound with the molecular formula C24H29NC_{24}H_{29}N and a molecular weight of approximately 331.49 g/mol. This compound features a naphthalene ring substituted with an amine group and a bulky tert-butyl group attached to a phenyl moiety, which contributes to its unique properties. The presence of the bulky substituent enhances its steric hindrance, which can influence its reactivity and interactions with other molecules .

The chemical reactivity of 1-Naphthalenamine, N-[(1,1,3,3-tetramethylbutyl)phenyl]- is primarily governed by the amine functional group. Common reactions include:

  • Nucleophilic Substitution: The amine can act as a nucleophile in reactions with electrophiles.
  • Acid-Base Reactions: The amine can accept protons in acidic environments, forming ammonium salts.
  • Oxidation: The compound may undergo oxidation under certain conditions to form corresponding imines or other nitrogen-containing compounds.

These reactions are significant for its potential applications in organic synthesis and materials science .

Several methods can be employed to synthesize 1-Naphthalenamine, N-[(1,1,3,3-tetramethylbutyl)phenyl]-:

  • Nucleophilic Aromatic Substitution: This method involves the reaction of 1-naphthalenamine with an appropriate alkyl halide containing the tert-butyl group.
  • Reduction of Nitriles: Starting from a nitrile precursor that contains the desired substituents can also yield this compound upon reduction.
  • Direct Amination: Using an amination reaction on naphthalene derivatives can provide a straightforward route to synthesize this compound.

Each method has its advantages and may be chosen based on the desired yield and purity .

1-Naphthalenamine, N-[(1,1,3,3-tetramethylbutyl)phenyl]- finds applications in various fields:

  • Lubricants and Greases: It is used as an additive due to its ability to enhance the stability and performance of lubricants .
  • Hydraulic Fluids: The compound's properties make it suitable for use in hydraulic systems where high thermal stability is required.
  • Metalworking Fluids: Its lubricating properties assist in reducing friction during metal processing operations .

Several compounds share structural similarities with 1-Naphthalenamine, N-[(1,1,3,3-tetramethylbutyl)phenyl]-, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
1-NaphthalenamineC_{10}H_{9}NSimple structure without bulky groups
N,N-Diethyl-naphthalenamineC_{14}H_{17}NContains ethyl groups instead of bulky tert-butyl
2-NaphthalenamineC_{10}H_{9}NIsomeric form affecting reactivity and properties

The uniqueness of 1-Naphthalenamine, N-[(1,1,3,3-tetramethylbutyl)phenyl]- lies in its sterically hindered structure which may enhance its performance in applications where high stability and low volatility are essential .

Physical Description

Liquid

XLogP3

7.6

Hydrogen Bond Acceptor Count

1

Exact Mass

331.229999929 g/mol

Monoisotopic Mass

331.229999929 g/mol

Heavy Atom Count

25

General Manufacturing Information

Petroleum Lubricating Oil and Grease Manufacturing
1-Naphthalenamine, N-[(1,1,3,3-tetramethylbutyl)phenyl]-: ACTIVE

Dates

Last modified: 08-15-2024

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